N-[(2Z)-4,5-diphenyl-2,3-dihydro-1,3-thiazol-2-ylidene]propanamide
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Description
N-[(2Z)-4,5-diphenyl-2,3-dihydro-1,3-thiazol-2-ylidene]propanamide is a useful research compound. Its molecular formula is C18H16N2OS and its molecular weight is 308.4. The purity is usually 95%.
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Scientific Research Applications
Antidepressant and Antinociceptive Activities
Research on similar compounds, such as N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine, has identified potential antidepressant activities with reduced side effects compared to traditional treatments. These compounds were synthesized through Michael addition followed by reductive alkylation, showing equipotency with imipramine in standard antidepressant assays in animals without significant anticholinergic action or antagonism of the antihypertensive effects of clonidine and guanethidine (Bailey et al., 1985).
Herbicidal Activity
The herbicidal activity of certain thiazole derivatives, such as N-(5,7-dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide, has been demonstrated. These compounds were synthesized with bromine as a cyclic reagent, and crystallographic studies confirmed their structure and effectiveness in herbicidal applications (Liu et al., 2008).
Antimicrobial and Antitumor Effects
New derivatives, such as N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide, have been synthesized and characterized, showing activities in psychotropic in vivo, anti-inflammatory in vivo, cytotoxicity in vitro screening, marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, NO-induction ability concerning tumor cell lines, and antimicrobial action. These findings suggest the potential for developing these compounds into drugs with specific combinations of types of activities (Zablotskaya et al., 2013).
Corrosion Inhibition
Research has also extended to the evaluation of thiazole derivatives as corrosion inhibitors, particularly for copper in acidic environments. The synthesis and study of these compounds have indicated their high efficiency in corrosion protection, showcasing their potential in materials science and engineering applications (Farahati et al., 2019).
Properties
IUPAC Name |
N-(4,5-diphenyl-1,3-thiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-2-15(21)19-18-20-16(13-9-5-3-6-10-13)17(22-18)14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFJDQADZSUUNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=C(S1)C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.